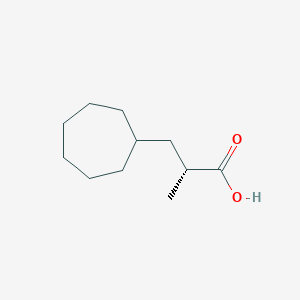

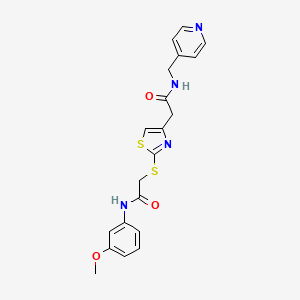

![molecular formula C14H7ClF3NO4 B2670473 3-Chloro-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde CAS No. 591241-29-1](/img/structure/B2670473.png)

3-Chloro-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-Chloro-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde” is a benzaldehyde derivative . It is used in the synthesis of industrially important chemical intermediates involved in the production of dyes, plastics, herbicides, and pharmaceuticals .

Synthesis Analysis

The synthesis of this compound involves the nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy] benzoic acid . The optimized reaction temperature, M-ratio, and N/S were found to be 308 K, 1.6, and 0.57, respectively . Under these conditions, a conversion of 83.03% and selectivity of 79.52% were achieved . The addition of acetic anhydride improved both the solubility of etherate in the organic phase and the absorbability of water produced from the reaction, leading to an increase in conversion .Chemical Reactions Analysis

The chemical reaction involved in the synthesis of this compound is aromatic nitration . This reaction is highly exothermic and typically involves a mixture of concentrated nitric and concentrated sulfuric acid . The reaction can take place either mostly in the aqueous phase or at the two-phase interface where effective mass transfer across the interface is essential .Scientific Research Applications

Selective Oxidation Catalysis

- Catalyzed Oxidation of Benzene and Toluene : Iron(II) perchlorate in an H2O-H2O2-CH3CN mixture was used for C-H bond activations of benzene and toluene, leading to the formation of valuable oxidation products like phenol, hydroquinone, and benzaldehyde. This showcases the potential of metal-catalyzed oxidation reactions in selectively synthesizing industrially significant compounds (Ramu et al., 2017).

Stereochemistry in Organic Synthesis

- Highly Stereoselective Synthesis of Epoxy-amides : The reaction of benzaldehyde derivatives with stabilized sulfur ylides demonstrated highly stereoselective synthesis of epoxy-amides, critical for developing pharmaceuticals and fine chemicals (Fernández et al., 1990).

Analytical Chemistry Applications

- Heterocyclic Azomethine Compounds as Analytical Reagents : Benzaldehyde derivatives have been synthesized for investigating their applicability as analytical reagents, indicating their use in colorimetric analyses and metal ion detection (Otomo & Kodama, 1973).

Catalysis and Organic Transformations

- Nickel-catalyzed Homoallylation of Aldehydes : A novel approach was demonstrated for the homoallylation of aldehydes, including benzaldehyde, with 1,3-dienes using nickel catalysts, highlighting the potential for constructing complex organic molecules with high regio- and stereoselectivity (Kimura et al., 2006).

Future Directions

The future directions for research on “3-Chloro-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde” could involve further optimization of the synthesis process to increase yield and selectivity . Additionally, more research could be conducted to fully understand the physical and chemical properties, safety and hazards, and potential applications of this compound.

properties

IUPAC Name |

3-chloro-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7ClF3NO4/c15-10-5-8(7-20)1-3-12(10)23-13-4-2-9(14(16,17)18)6-11(13)19(21)22/h1-7H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMKCVFHUUMTQQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)Cl)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7ClF3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

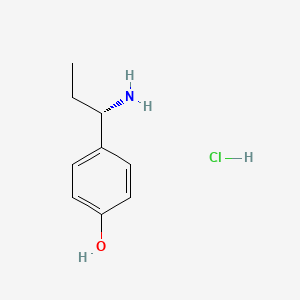

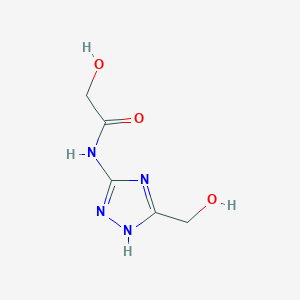

![1-ethyl-7-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2670397.png)

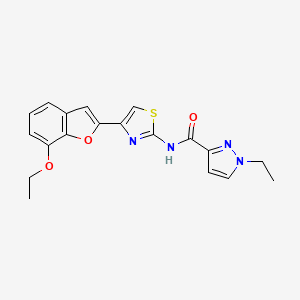

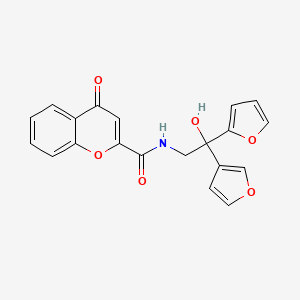

![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-4-phenoxybenzamide](/img/structure/B2670398.png)

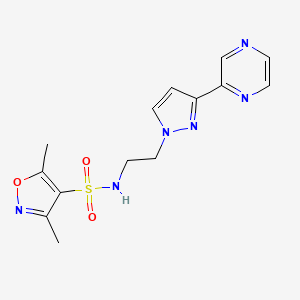

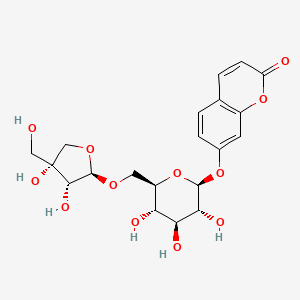

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2670402.png)

![tert-Butyl 2-(((benzyloxy)carbonyl)amino)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B2670403.png)

![1-ethyl-3-(3-methoxybenzyl)-7-(4-methoxyphenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2670411.png)

![N-[(2-aminophenyl)sulfonyl]glycine](/img/structure/B2670412.png)